4-Fluoro-2-nitrophenyl trifluoromethanesulfonate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex arrangement of electron-withdrawing substituents positioned strategically around a phenyl ring core. The compound features a benzene ring bearing three distinct functional groups: a fluorine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethanesulfonate ester linkage at the 1-position. This substitution pattern creates a highly electronically deactivated aromatic system with significant implications for its chemical behavior and structural stability.
Crystallographic studies of related nitrophenyl trifluoromethanesulfonate compounds provide valuable insights into the structural organization of these materials. Research on 4-nitrophenyl trifluoromethanesulfonate, a closely related analog, reveals that such compounds typically crystallize in organized patterns that facilitate intermolecular interactions. The crystal structure analysis of similar compounds demonstrates that the trifluoromethanesulfonate group adopts specific orientations relative to the aromatic ring system, influenced by both steric and electronic factors. The presence of multiple fluorine atoms contributes to the formation of weak intermolecular contacts that can influence the overall crystal packing arrangements.
The nitro group substitution at the 2-position relative to the trifluoromethanesulfonate ester creates a specific electronic environment that affects the planarity of the aromatic system. Studies on related nitro-substituted aromatic compounds indicate that the nitro group can exhibit rotational preferences that minimize steric interactions while maximizing electronic stabilization through resonance effects. The crystallographic data for related 4-nitro-2-trifluoromethylbenzoic acid compounds shows that steric interactions can cause significant deviations from planarity, with dihedral angles reaching approximately 35 degrees between the nitro group and the aromatic plane.
The fluorine substitution at the 4-position introduces additional complexity to the molecular geometry. Fluorine atoms, being highly electronegative and compact, typically maintain close contact with the aromatic ring while exerting strong electronic effects. The combination of fluorine and nitro group substitutions creates a synergistic electronic deactivation of the aromatic ring that fundamentally alters the electron density distribution throughout the molecular framework.
| Structural Parameter | Typical Range | Electronic Effect |
|---|---|---|
| Carbon-Fluorine bond length | 1.32-1.36 Å | Strong electron withdrawal |
| Nitro group rotation angle | 0-35° | Steric and electronic optimization |
| Trifluoromethanesulfonate orientation | Variable | Intermolecular packing influences |
| Aromatic ring planarity deviation | 0-10° | Substituent-dependent distortion |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound requires sophisticated analytical techniques to elucidate the complex electronic environment created by the multiple electron-withdrawing substituents. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical shifts and coupling patterns that reflect the unique electronic structure of this compound.
Proton nuclear magnetic resonance analysis of related trifluoromethanesulfonate compounds reveals characteristic chemical shift patterns that reflect the strong deshielding effects of the electron-withdrawing substituents. The aromatic protons in compounds bearing similar substitution patterns typically appear in the 7.0-8.5 parts per million range, significantly downfield shifted compared to unsubstituted benzene derivatives. The presence of the fluorine substituent introduces additional complexity through spin-spin coupling interactions that create characteristic multipicity patterns in the proton nuclear magnetic resonance spectrum.
Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for characterizing this compound due to the presence of four fluorine atoms in distinct chemical environments. The trifluoromethanesulfonate group typically exhibits a characteristic signal around -78 parts per million, while the aromatic fluorine substituent appears in a distinctly different region, usually between -110 and -120 parts per million. Research on related pentafluorobiphenyl compounds demonstrates that fluorine chemical shifts are highly sensitive to the electronic environment, with substitution patterns causing shifts across a range of approximately 50 parts per million.
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information by revealing the electronic effects of the substituents on the aromatic carbon framework. The carbon atoms bearing electron-withdrawing groups typically exhibit characteristic downfield shifts, with carbons adjacent to nitro groups appearing around 140-150 parts per million and those adjacent to fluorine atoms showing coupling patterns that reflect the carbon-fluorine interaction.
Infrared spectroscopy offers valuable information about the functional group characteristics and intermolecular interactions present in the compound. The nitro group typically exhibits characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 wavenumbers respectively. The trifluoromethanesulfonate group displays distinctive stretching modes associated with the sulfur-oxygen bonds and the carbon-fluorine bonds, typically appearing in the 1400-1200 and 1200-1000 wavenumber regions respectively.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak at mass-to-charge ratio 289 confirms the molecular formula, while characteristic fragmentation patterns include loss of the trifluoromethanesulfonate group (mass loss of 149) and subsequent aromatic ring fragmentations. High-resolution mass spectrometry enables precise molecular formula determination and detection of isotopic patterns associated with the multiple fluorine atoms.
| Spectroscopic Technique | Characteristic Features | Chemical Shift/Frequency Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic proton deshielding | 7.0-8.5 parts per million |
| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethanesulfonate group | -78 parts per million |
| Fluorine-19 Nuclear Magnetic Resonance | Aromatic fluorine | -110 to -120 parts per million |
| Infrared | Nitro asymmetric stretch | ~1520 wavenumbers |
| Infrared | Nitro symmetric stretch | ~1350 wavenumbers |
| Mass Spectrometry | Molecular ion | 289 mass-to-charge ratio |
Computational Modeling of Electronic Structure
Computational analysis of this compound provides detailed insights into the electronic structure and molecular properties that govern its chemical behavior. Theoretical calculations enable the prediction of molecular geometries, electron density distributions, and energetic parameters that are difficult to determine experimentally.
Density functional theory calculations on related nitrophenyl compounds reveal that the combination of electron-withdrawing substituents creates a highly polarized electronic structure with significant implications for reactivity patterns. The nitro group acts as a powerful electron-withdrawing group through both inductive and resonance effects, while the fluorine substituents contribute additional electron withdrawal through their high electronegativity. The trifluoromethanesulfonate group further amplifies these effects, creating an aromatic ring system with substantially reduced electron density.
Molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly modified by the presence of multiple electron-withdrawing groups. The energy gap between these frontier orbitals typically increases compared to less substituted aromatic compounds, reflecting the enhanced stability and reduced reactivity toward electrophilic aromatic substitution reactions. Conversely, the compound may exhibit enhanced susceptibility to nucleophilic aromatic substitution due to the electron-deficient nature of the aromatic ring.
Electrostatic potential surface calculations provide visualization of the charge distribution throughout the molecule, revealing regions of positive and negative charge that influence intermolecular interactions and reaction pathways. The electron-withdrawing substituents create regions of positive electrostatic potential on the aromatic ring, while the oxygen atoms of the nitro and sulfonate groups exhibit negative electrostatic potential regions that can participate in hydrogen bonding or other non-covalent interactions.
Natural bond orbital analysis offers detailed insights into the electronic structure by decomposing the molecular wave function into localized bond and lone pair orbitals. This analysis reveals the extent of electron delocalization between the aromatic ring and the substituent groups, quantifying the resonance contributions that stabilize the molecular structure. The nitro group typically exhibits significant resonance interaction with the aromatic ring, while the fluorine substituents contribute primarily through inductive effects.
Thermodynamic calculations provide predictions of formation enthalpies, Gibbs free energies, and other energetic parameters that govern the stability and reactivity of the compound. These calculations indicate that the multiply substituted aromatic system represents a thermodynamically stable configuration, consistent with the observed synthetic accessibility of related compounds.
The computational results support experimental observations regarding the molecular geometry and electronic properties of the compound. The calculated bond lengths, bond angles, and dihedral angles typically agree well with crystallographic data for related compounds, validating the accuracy of the theoretical methods employed. The predicted spectroscopic properties, including nuclear magnetic resonance chemical shifts and vibrational frequencies, provide additional confirmation of the computational model accuracy.
Properties
IUPAC Name |
(4-fluoro-2-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-1-2-6(5(3-4)12(13)14)17-18(15,16)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXVKTUCAMOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 4-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethanesulfonate (triflate) group acts as an exceptional leaving group, enabling efficient nucleophilic aromatic substitution (NAS) under mild conditions.
Key Reactions:
- Ammonolysis : Reacts with amines (e.g., benzylamine) in acetonitrile at 25°C to yield aryl amines.
- Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) in THF produces aryl ethers.
- Thiol Substitution : Reacts with thiophenol derivatives in DMF at 50°C to form aryl sulfides.
Table 1: Nucleophilic Substitution Reaction Outcomes
Reduction of the Nitro Group
The nitro group undergoes selective reduction to an amine using catalytic hydrogenation or metal-free methods.
Experimental Data:
- Catalytic Hydrogenation :
- Metal-Free Reduction :
Table 2: Reduction Methods Comparison
| Method | Catalyst/Reagent | Time (h) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 8 | 94 | >99% | |
| Metal-Free Reduction | HCOONH₄/Zn/NH₄Cl | 12 | 78 | 92% |
Palladium-Catalyzed Cross-Coupling Reactions
The triflate group facilitates Suzuki-Miyaura and Stille couplings for biaryl synthesis.
Case Study:
- Suzuki Coupling with phenylboronic acid:
Table 3: Cross-Coupling Reaction Parameters
| Substrate | Catalyst | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | |
| Vinyltin reagent | Pd(OAc)₂/XPhos | CsF | DMF | 73 |
Hydrolysis and Stability
The triflate group hydrolyzes under alkaline conditions:
- Base-Induced Hydrolysis :
Comparative Reactivity with Analogues
Table 4: Reactivity Comparison of Aryl Triflates
Mechanistic Insights
Scientific Research Applications
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The electron-withdrawing nitro and trifluoromethanesulfonate groups increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles . This property is exploited in various synthetic applications to introduce functional groups into aromatic systems.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
4-Fluoro-2-nitrophenyl Methanesulfonate (CAS: 2010955-38-9)
- Molecular Formula: C₇H₆FNO₅S
- Molecular Weight : 235.19 g/mol
- Key Differences : Replaces the trifluoromethanesulfonate group with a methanesulfonate (–SO₂CH₃) group.
- Implications : The methanesulfonate group is less electron-withdrawing than triflate, reducing the compound’s reactivity in substitution reactions. This is reflected in its applications as a building block rather than a high-performance leaving agent .
4-Nitrophenyl Trifluoromethanesulfonate (CAS: 17763-80-3)
- Molecular Formula: C₇H₄F₃NO₅S
- Molecular Weight : 271.17 g/mol
- Key Differences : Lacks the 4-fluoro substituent present in the target compound.
- This compound is widely used as a sulfonylation agent .
4-Fluoro-2-nitrophenyl Isocyanate (CAS: 190774-51-7)
- Molecular Formula : C₇H₃FN₂O₃
- Molecular Weight : 182.11 g/mol
- Key Differences : Substitutes the triflate group with an isocyanate (–NCO) group.
- Implications : The isocyanate group enables participation in urea or carbamate formation, diverging from the triflate’s role as a leaving group. Its lower molecular weight and distinct reactivity profile (melting point: 50–55°C) highlight functional group-driven applications .
Physical and Chemical Properties
*Estimated based on analogous compounds.
Biological Activity
4-Fluoro-2-nitrophenyl trifluoromethanesulfonate (CAS No. 722536-28-9) is an organic compound notable for its potential biological activities and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a fluorine atom at the 4-position and a nitro group at the 2-position, combined with a trifluoromethanesulfonate group. This structure influences its reactivity and biological activity.
The mechanism of action of this compound primarily involves:
- Nucleophilic Aromatic Substitution : The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is crucial for its application in synthesizing various biologically active compounds.
- Enzyme Inhibition : Similar compounds have demonstrated efficacy as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in neurodegenerative disease treatments.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that derivatives can inhibit AChE and BChE, which are essential for modulating neurotransmitter levels in the brain. This inhibition is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are therapeutically beneficial.
Cytotoxicity and Selectivity
The biological activity of fluorinated compounds often correlates with their cytotoxicity against various cancer cell lines. For example, fluorinated derivatives have shown enhanced potency compared to their non-fluorinated counterparts. The cytotoxicity can vary significantly depending on the position and number of fluorine substituents on the aromatic ring, affecting lipophilicity and solubility .
Case Studies
Biochemical Pathways
This compound participates in various biochemical pathways:
- Metabolic Interactions : The compound's interactions with metabolic enzymes can lead to alterations in metabolic flux and levels of specific metabolites within cells. This has implications for understanding its pharmacokinetics and potential therapeutic uses.
- Gene Expression Modulation : Preliminary studies suggest that this compound may influence gene expression related to metabolic pathways, although more research is needed to elucidate these mechanisms fully.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-fluoro-2-nitrophenyl trifluoromethanesulfonate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via triflation of 4-fluoro-2-nitrophenol using trifluoromethanesulfonic anhydride under anhydrous conditions. Key steps include:
- Reaction in dichloromethane or THF at 0–25°C for 4–6 hours.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity validation using HPLC (>95%) and ¹⁹F NMR to confirm triflate group integrity .
- Critical Note : Moisture must be excluded to avoid hydrolysis of the triflate group.
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry, as demonstrated in studies of analogous triflate derivatives (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) .
- ¹H/¹⁹F NMR identifies substituents (e.g., fluorine coupling patterns, triflate singlet at ~-75 ppm).
- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M–OTf]⁺ fragments) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways involving this compound?
- Methodological Answer :
- Retrosynthetic AI tools (e.g., ASKCOS or IBM RXN) predict viable routes by analyzing substituent effects on electrophilicity. For example, the nitro group enhances reactivity in SNAr reactions .
- DFT calculations (e.g., Gaussian 16) model transition states to rationalize regioselectivity in cross-coupling reactions .
- Data Table :
| Parameter | Value (DFT) | Experimental Yield |
|---|---|---|
| Activation Energy (kcal/mol) | 22.3 | 78% |
| Charge on Triflate O | -0.52 | N/A |
Q. What strategies resolve contradictions in mechanistic studies of triflate participation in electrophilic substitutions?
- Methodological Answer :
- Kinetic isotope effects (KIE) and Hammett plots differentiate between concerted and stepwise mechanisms. For example, a ρ value of +2.1 suggests a carbocation intermediate in Friedel-Crafts reactions .
- In situ IR spectroscopy monitors triflate decomposition under varying conditions (e.g., thermal stability up to 150°C) .
Q. How do intermolecular interactions influence crystal packing and material properties?
- Methodological Answer :
- Hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O) stabilize crystal structures, as seen in related carbazole-triflate systems (S(6) ring motifs, 88.45° dihedral angles) .
- Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 5% π-π stacking) using CrystalExplorer .
Q. Which catalytic systems enhance reactivity of triflate derivatives in C–X bond formation?
- Methodological Answer :
- Metal triflate catalysts (e.g., Ce(OTf)₃ or Sc(OTf)₃) activate substrates via Lewis acid pathways. For example, Ce(OTf)₃ increases yields in Suzuki-Miyaura couplings by stabilizing boronate intermediates .
- Palladium/NHC complexes improve turnover in Heck reactions (TOF > 500 h⁻¹) .
Experimental Design Considerations
Q. How to design experiments for probing triflate stability under harsh conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) assesses decomposition temperatures (e.g., onset at 180°C in N₂).
- Accelerated hydrolysis studies (e.g., 1M HCl/THF, 50°C) quantify triflate half-life via ¹⁹F NMR .
Q. What protocols mitigate competing side reactions in triflate-mediated synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
